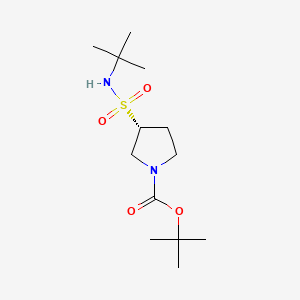

tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a sulfonamide group at the C3 position and a tert-butyl ester at the pyrrolidine nitrogen. This compound is structurally significant in medicinal chemistry as a versatile building block for drug discovery, particularly in designing enzyme inhibitors or receptor modulators due to its sulfonamide moiety, which can participate in hydrogen bonding and polar interactions .

Properties

Molecular Formula |

C13H26N2O4S |

|---|---|

Molecular Weight |

306.42 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |

InChI Key |

AVVZCKQKEQLPML-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)NS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butylsulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: May serve as a probe or inhibitor in biochemical studies.

Medicine: Potential use in drug development for its pharmacological properties.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways and cellular processes. The sulfonamide group could play a key role in binding to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table summarizes key structural and functional differences between the target compound and similar pyrrolidine derivatives:

Key Functional Group Analysis

- Sulfonamide vs. Sulfide : The target’s tert-butylsulfamoyl group (R-SO₂-NH-t-Bu) offers stronger hydrogen-bonding capability compared to the sulfide (C-S-C) in ’s compound. This enhances interactions with biological targets like proteases or kinases .

- Hydrophobicity : Compounds with bulky substituents (e.g., silyloxy-methyl in 7b) exhibit higher lipophilicity, favoring membrane penetration, whereas the hydroxymethyl derivative (PB00887) is more water-soluble .

- Fluorinated Derivatives : The trifluoromethyl group in ’s compound increases electronegativity and metabolic stability, making it suitable for central nervous system (CNS) therapeutics .

Physicochemical and Pharmacological Properties

- Steric Effects : The tert-butylsulfamoyl group imposes steric hindrance, possibly limiting off-target interactions compared to ’s isoindolyl-linked sulfamoyl group, which has greater conformational flexibility .

- Biological Activity : Pyrrolidine carboxylates with sulfonamides (e.g., ) are frequently explored as protease inhibitors, while fluorinated derivatives () are prioritized for CNS drugs due to blood-brain barrier penetration .

Biological Activity

tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrrolidine ring substituted with a tert-butylsulfamoyl group, which is known to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 284.40 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| Log P | 2.5 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, an enzyme critical in various physiological processes such as acid-base balance and fluid secretion.

- Enzyme Inhibition : The compound may act as a competitive inhibitor by mimicking the substrate of the target enzyme.

- Receptor Modulation : It could also interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that this compound showed effective inhibition against Gram-positive bacteria, suggesting potential use in treating bacterial infections.

- Anticancer Properties : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Competitive inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.